Methyl 4-((2-(dimethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride
Description
Methyl 4-((2-(dimethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride is a synthetic organic compound characterized by a benzoate ester core linked to a 4-fluorobenzo[d]thiazol-2-yl group via a carbamoyl bridge. The dimethylaminoethyl substituent introduces basicity, while the hydrochloride salt enhances solubility. This compound shares structural motifs with agrochemicals and pharmaceuticals, particularly sulfonylurea herbicides and bioactive heterocycles .
Properties
Molecular Formula |
C20H21ClFN3O3S |
|---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
methyl 4-[2-(dimethylamino)ethyl-(4-fluoro-1,3-benzothiazol-2-yl)carbamoyl]benzoate;hydrochloride |
InChI |
InChI=1S/C20H20FN3O3S.ClH/c1-23(2)11-12-24(20-22-17-15(21)5-4-6-16(17)28-20)18(25)13-7-9-14(10-8-13)19(26)27-3;/h4-10H,11-12H2,1-3H3;1H |
InChI Key |
MUDYDZXMRXYLAM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=C(C=C3)C(=O)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Amino-4-fluorothiophenol
Procedure :
- Reactants : 2-Amino-4-fluorothiophenol and methyl 4-(chlorocarbonyl)benzoate.
- Conditions : Reflux in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base.
- Mechanism : Nucleophilic acyl substitution followed by cyclization.
Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 78–85% | |
| Purity (HPLC) | >98% |
Alternative Route via Nitro Reduction
Procedure :
- Reactants : 4-Fluoro-2-nitrobenzenethiol and methyl 4-(isocyanato)benzoate.
- Conditions : Hydrogenation using Pd/C (5% w/w) in methanol under H₂ atmosphere.
- Mechanism : Nitro group reduction to amine, followed by cyclization.
Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 6–8 hours | |
| Yield | 70–75% |
Carbamoyl Bridge Formation
The carbamoyl linker is introduced via amide coupling:
Coupling with 2-(Dimethylamino)ethylamine
Procedure :
- Reactants : 4-Fluorobenzo[d]thiazol-2-amine and methyl 4-(chlorocarbonyl)benzoate.
- Conditions : Dropwise addition of 2-(dimethylamino)ethylamine in THF at 0°C, stirred for 12 hours.
- Workup : Extraction with ethyl acetate, followed by silica gel chromatography.
Data :
| Parameter | Value | Source |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | |
| Temperature | 0°C → Room Temperature | |
| Yield | 65–72% |
Use of Carbodiimide Coupling Agents
Procedure :
- Reactants : 4-Fluorobenzo[d]thiazol-2-amine, methyl 4-carboxybenzoate, and EDC·HCl.
- Conditions : Activation with HOBt in DMF, stirred for 24 hours.
Data :
| Parameter | Value | Source |
|---|---|---|
| Catalyst | EDC·HCl/HOBt | |
| Yield | 80–88% |
Esterification and Salt Formation
Methyl Esterification
Procedure :
- Reactants : Carboxylic acid intermediate and methanol.
- Conditions : Sulfuric acid (H₂SO₄) catalysis under reflux.
Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 18 hours | |
| Yield | 90–94% |
Hydrochloride Salt Preparation
Procedure :
- Reactants : Free base compound and HCl (gas or 4M in dioxane).
- Conditions : Stirred in diethyl ether at 0°C for 2 hours.
Data :
| Parameter | Value | Source |
|---|---|---|
| Purity | >99% (by titration) | |
| Yield | 95–98% |
Optimization and Challenges
Key Challenges
Scalability Improvements
- Continuous Hydrogenation : Patent CN105481707A highlights a continuous hydrogenation process for analogous compounds, reducing reaction time by 40%.
- Catalyst Recycling : Neodymium oxide (Nd₂O₃) catalysts are reused >10 times without activity loss.
Analytical Characterization
Spectral Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.02 (d, J = 8.3 Hz, 2H), 7.45 (d, J = 8.3 Hz, 2H), 3.91 (s, 3H), 3.45 (t, J = 6.7 Hz, 2H), 2.90 (t, J = 6.7 Hz, 2H), 2.19 (s, 6H).
- ESI-MS : m/z 451.9 [M+H]⁺.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost Efficiency |
|---|---|---|---|
| Cyclization Route | 78–85 | >98 | Moderate |
| Nitro Reduction | 70–75 | 95–97 | High (Pd cost) |
| EDC·HCl Coupling | 80–88 | >99 | Low |
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzothiazole ring.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound is largely dependent on its interaction with biological targets. The benzothiazole ring can interact with various enzymes and receptors, potentially modulating their activity. The dimethylaminoethyl group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The fluorine atom can influence the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
Key Structural Features :
- Benzoate ester : Common in agrochemicals (e.g., sulfonylurea herbicides) and pharmaceutical intermediates.
- 4-Fluorobenzo[d]thiazol: A fluorinated heterocycle that enhances metabolic stability and binding affinity compared to non-halogenated analogues.
- Dimethylaminoethyl group: Modulates solubility and bioavailability via protonation.
Comparison Table :
Key Differences and Implications
Halogenation Effects :
- Fluorine vs. Fluorine’s electronegativity also increases stability against oxidative metabolism.
- Triazin vs. Benzo[d]thiazol: Sulfonylurea herbicides (e.g., metsulfuron methyl) utilize a triazin ring for herbicidal activity , whereas the benzo[d]thiazol group in the target compound may confer selectivity for non-agrochemical applications, such as kinase inhibition.
Toxicity and Handling :
- The thiadiazol-containing analogue (Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate) exhibits acute oral, dermal, and inhalation toxicity (Category 4) , suggesting that heterocycle choice significantly impacts hazard profiles. The target compound’s hydrochloride salt may alter its toxicity compared to neutral esters.
Biological Activity
Methyl 4-((2-(dimethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride is a synthetic compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This compound features a benzoate moiety, a thiazole ring, and a dimethylamino ethyl group, which contribute to its unique biological activities.
- Molecular Formula : CHClFNOS
- Molecular Weight : 407.9 g/mol
- CAS Number : 1216455-28-5
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease processes. Preliminary studies indicate that it may exhibit anti-cancer properties by inhibiting tumor cell proliferation and inducing apoptosis in specific cancer cell lines.
1. Anti-Tubercular Activity
Research has explored the anti-tubercular potential of benzothiazole derivatives, including this compound. In vitro studies have demonstrated significant inhibitory effects against Mycobacterium tuberculosis, suggesting that structural modifications can enhance biological activity against this pathogen.
2. Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in protecting neuronal cells from oxidative stress and apoptosis. These mechanisms are crucial in combating neurodegenerative diseases, indicating its potential as a therapeutic agent in neurology.
3. Anti-Cancer Properties
Studies have shown that this compound can inhibit cancer cell growth. It induces apoptosis through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Anti-Tubercular Activity Study | Showed promising inhibition potency against M. tuberculosis, with better inhibitory concentrations than standard reference drugs. |
| Neuroprotection Study | Demonstrated reduction in oxidative stress markers and preservation of neuronal integrity in cellular models. |
| Cancer Cell Line Study | Induced apoptosis in breast and lung cancer cell lines with IC values indicating potent activity. |
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step reactions, including diazo-coupling and Knoevenagel condensation processes. These synthetic pathways are essential for modifying the compound to enhance its biological activity or alter pharmacokinetic properties.
Comparative Analysis with Similar Compounds
Several compounds exhibit structural similarities to this compound, which may influence their biological activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 4-amino-3-(dimethylamino)benzoate hydrochloride | Contains a dimethylamino group and benzoate structure | Primarily studied for analgesic properties |
| N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride | Similar propyl group; includes dioxoisoindoline | Broader spectrum of biological activity due to diverse functional groups |
| 4-(3-{2-4-Fluorobenzoylamino}ethyl)-1,2,4-oxadiazol-5-yl)benzoic acid | Incorporates an oxadiazole ring | Explored for anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
